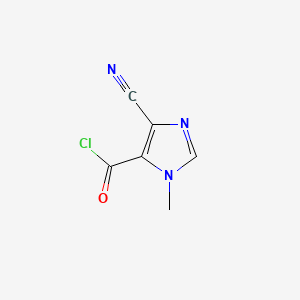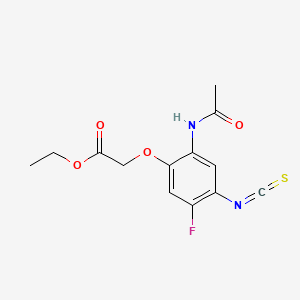
2-Methyl-3-biphenylmethanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-biphenylmethanol-d5 is a deuterated derivative of 2-Methyl-3-biphenylmethanol. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C14H9D5O and a molecular weight of 203.29 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-3-biphenylmethanol-d5 involves several key steps:
Suzuki Coupling Reaction: This reaction is carried out between 3-bromo-2-methylbenzoic acid and phenyl substituted boric acid or phenyl substituted borate.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of toluene as a solvent instead of tetrahydrofuran. This method includes catalyst preparation, a first Grignard reaction, a coupling reaction, and a second Grignard reaction, followed by filtration, recrystallization, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-biphenylmethanol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-biphenylmethanol-d5 is widely used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in various analytical techniques.
Biology: Utilized in proteomics research to study protein structures and functions.
Medicine: Employed in the development of pharmaceuticals and in metabolic studies.
Industry: Used in the synthesis of other complex organic compounds and as a reference material in quality control
Wirkmechanismus
The mechanism of action of 2-Methyl-3-biphenylmethanol-d5 involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The deuterium atoms can affect the compound’s metabolic stability and reaction kinetics, making it valuable in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-biphenylmethanol: The non-deuterated version of the compound.
2-Methyl-3-phenylbenzyl alcohol: Another similar compound with slight structural differences.
Uniqueness
2-Methyl-3-biphenylmethanol-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in research applications where isotopic labeling is required .
Eigenschaften
CAS-Nummer |
1329835-20-2 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
203.296 |
IUPAC-Name |
[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3/i2D,3D,4D,6D,7D |
InChI-Schlüssel |
BGTLHJPGBIVQLJ-QRKCWBMQSA-N |
SMILES |
CC1=C(C=CC=C1CO)C2=CC=CC=C2 |
Synonyme |
2-Methyl-[1,1’-biphenyl]-3-methanol-d5; 2-Methyl-3-phenylbenzyl-d5 Alcohol; 2-Methylbiphenyl-3-ylmethanol-d5; 3-Hydroxymethyl-2-methylbiphenyl-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


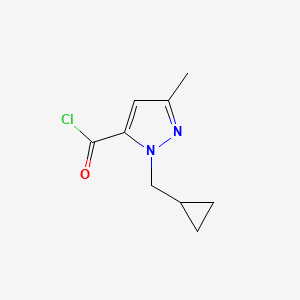
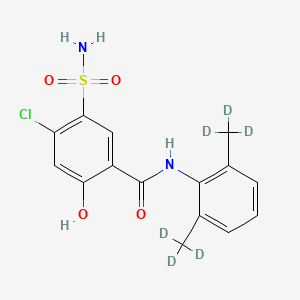
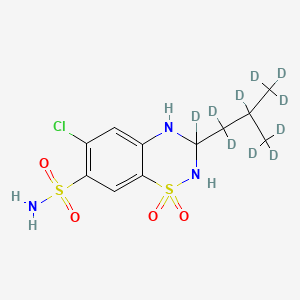

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)


![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)
